molecular formula C13H10ClN5OS B2772428 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852373-09-2

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2772428
CAS No.: 852373-09-2
M. Wt: 319.77
InChI Key: SGQCXYIKNCMESJ-UHFFFAOYSA-N
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Description

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound that features a triazole and pyridazine ring system This compound is of interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced by reacting the triazole intermediate with suitable dicarbonyl compounds.

    Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via nucleophilic substitution reactions.

    Formation of the Thioacetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the triazole or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, dimethylformamide, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole or pyridazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer, antimicrobial, and anti-inflammatory properties.

    1,2,4-Triazolethiones: Known for their diverse biological activities, including anticancer and antimicrobial effects.

Uniqueness

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is unique due to the combination of the triazole and pyridazine rings with the 4-chlorophenyl and thioacetamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5OS/c14-9-3-1-8(2-4-9)13-17-16-11-5-6-12(18-19(11)13)21-7-10(15)20/h1-6H,7H2,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQCXYIKNCMESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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